molecular formula C8H8BrN3 B6227063 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine CAS No. 944896-36-0

1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine

Cat. No.: B6227063
CAS No.: 944896-36-0
M. Wt: 226.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine” is a chemical compound with a molecular weight of 226.08 . It is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and more . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8BrN3/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-2,4-5H,3,10H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is slightly soluble in water . The compound has a molecular weight of 226.08 .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine' involves the synthesis of the intermediate 6-bromoimidazo[1,2-a]pyridine, which is then reacted with formaldehyde and ammonium chloride to obtain the final product.", "Starting Materials": ["2-aminopyridine", "sodium bromide", "formaldehyde", "ammonium chloride", "acetic acid", "sodium hydroxide", "ethanol", "water"], "Reaction": ["Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine", "a. Dissolve 2-aminopyridine (1.0 g) and sodium bromide (1.2 g) in acetic acid (10 mL) and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated solid.", "c. Wash the solid with water and dry it to obtain 6-bromoimidazo[1,2-a]pyridine (yield: 85%).", "Step 2: Synthesis of 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine", "a. Dissolve 6-bromoimidazo[1,2-a]pyridine (0.5 g) in ethanol (10 mL) and add formaldehyde (0.5 mL) and ammonium chloride (0.5 g).", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with water and dry it to obtain the final product (yield: 70%)."] }

CAS No.

944896-36-0

Molecular Formula

C8H8BrN3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.